molecular formula C26H32O9 B1197892 Estriol succinate CAS No. 514-68-1

Estriol succinate

Número de catálogo: B1197892
Número CAS: 514-68-1
Peso molecular: 488.5 g/mol
Clave InChI: VBRVDDFOBZNCPF-BRSFZVHSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El succinato de estriol, también conocido como diesuccinato de estriol o estriol 16α,17β-di(hidrógeno succinato), es un derivado sintético del estriol, un estrógeno natural. El succinato de estriol es un éster de estrógeno, específicamente el éster diesuccinato C16α y C17β del estriol. Se utiliza principalmente en la terapia hormonal de reemplazo para tratar y prevenir síntomas como sofocos, atrofia vaginal y osteoporosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El succinato de estriol se sintetiza mediante la esterificación del estriol con ácido succínico. La reacción implica los grupos hidroxilo en las posiciones C16α y C17β del estriol. El proceso generalmente requiere un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y pH para asegurar la formación del éster deseado .

Métodos de producción industrial: En entornos industriales, la producción de succinato de estriol implica reacciones de esterificación a gran escala. El proceso está optimizado para un alto rendimiento y pureza, que a menudo implica pasos de purificación como recristalización o cromatografía para eliminar cualquier impureza y garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El succinato de estriol experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Reactivos y condiciones comunes:

    Hidrólisis: El succinato de estriol se puede hidrolizar de nuevo a estriol y ácido succínico en condiciones ácidas o básicas.

    Oxidación: Puede experimentar reacciones de oxidación, aunque estas son menos comunes en aplicaciones farmacéuticas típicas.

    Reducción: Las reacciones de reducción también son posibles, pero no se utilizan típicamente en sus aplicaciones estándar.

Productos principales formados: Los productos principales formados por la hidrólisis del succinato de estriol son el estriol y el ácido succínico .

Aplicaciones Científicas De Investigación

Treatment of Menopausal Symptoms

Overview : Estriol succinate is widely utilized in managing menopausal symptoms such as hot flashes, vaginal atrophy, and osteoporosis. It is known for its favorable safety profile compared to other estrogen therapies.

Clinical Evidence : A notable prospective study involving 911 women over five years demonstrated that this compound effectively alleviated climacteric complaints without significant side effects. The treatment showed a low incidence of uterine bleeding and no increase in serious complications like endometrial or ovarian cancers .

Dosage Forms : this compound is available in various forms, including oral tablets (2 mg and 4 mg), vaginal creams (0.1%), and injectable solutions (20 mg) .

Immunomodulatory Effects

Emerging Benefits : Recent research indicates that estriol may possess immunomodulatory properties beneficial for autoimmune conditions such as multiple sclerosis and rheumatoid arthritis. Pregnancy-related immunosuppression suggests that estriol could help manage inflammatory diseases .

Mechanism of Action : Estriol's weak estrogenic activity allows it to modulate immune responses without the adverse effects typically associated with stronger estrogens. This makes it a potential candidate for treating chronic inflammatory diseases .

Osteoporosis Prevention

Research Findings : Studies have examined the effectiveness of this compound in preventing bone loss associated with menopause. While some studies suggest it may not be as effective as other estrogens like estradiol in maintaining bone density, it still offers a safer alternative for patients concerned about the risks of traditional hormone therapies .

Comparative Studies : In one study comparing this compound with estradiol, only the latter effectively prevented bone mass loss over one to two years . However, the lower thrombotic potential of this compound makes it an attractive option for certain patients .

Cardiovascular Health

Potential Benefits : this compound may have a favorable impact on cardiovascular health due to its lower risk of thrombotic events compared to synthetic estrogens. Preliminary studies suggest that it could help manage lipid profiles and reduce cardiovascular risks in postmenopausal women .

Clinical Case Studies

StudyPopulationTreatmentOutcome
Prospective Study (2007)911 menopausal womenThis compound (2-12 mg)Significant reduction in climacteric symptoms with low side effects
Osteoporosis StudyPostmenopausal womenThis compound vs. estradiolEstradiol maintained bone density; estriol showed lesser efficacy but safer profile
Immunomodulatory StudyPatients with autoimmune diseasesEstriol administrationPotential reduction in proinflammatory cytokines observed

Mecanismo De Acción

El succinato de estriol actúa como profármaco del estriol. Una vez administrado, se hidroliza en el cuerpo para liberar estriol, que luego se une a los receptores de estrógeno. El complejo receptor de estrógeno-ligando ingresa al núcleo de las células diana y regula la transcripción genética, lo que lleva a la formación de ARN mensajero. Este ARNm interactúa con los ribosomas para producir proteínas específicas que median los efectos del estriol en las células diana .

Actividad Biológica

Estriol succinate is an estrogen ester derived from estriol, which exhibits unique pharmacological properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of conditions such as multiple sclerosis and menopausal symptoms. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical findings.

Chemical Structure and Pharmacokinetics

This compound is characterized by the esterification of the hydroxyl groups at the C16α and C17β positions of estriol with succinic acid. This modification results in a compound that acts as a prodrug, which is metabolized to estriol in the body. Compared to other estrogen esters, such as estradiol valerate, this compound is hydrolyzed minimally in the intestinal mucosa, leading to slower absorption and a longer duration of action when administered orally.

  • Molecular Formula : C20_{20}H28_{28}O5_{5}
  • Molecular Weight : 348.44 g/mol
  • Bioavailability : Approximately 70% after oral administration
  • Peak Serum Levels : Achieved within 12 hours post-administration

This compound primarily exerts its effects through estrogen receptors (ERs), particularly ERα and ERβ. The activation of these receptors leads to various physiological responses, including:

  • Cell Proliferation : this compound stimulates cell proliferation in estrogen-sensitive tissues.
  • Gene Regulation : It modulates the expression of genes involved in reproductive health and metabolism.
  • Heme Metabolism Interaction : Recent studies suggest that this compound may influence heme metabolism in uterine endometrial cancer cells by upregulating specific enzymes (e.g., ALAS1 and SLC25A38) through the ERβ/NCOA1 axis, enhancing cell viability and invasiveness .

Hormone Replacement Therapy (HRT)

This compound has been utilized in HRT for alleviating menopausal symptoms such as hot flashes, vaginal dryness, and urinary tract infections. Its effectiveness is attributed to its ability to mimic natural estrogen effects while presenting a lower risk profile compared to stronger estrogens.

Case Studies

  • Prospective Study on Climacteric Complaints :
    A five-year study evaluated the long-term effects of this compound on postmenopausal women experiencing climacteric complaints. Results indicated significant improvements in quality of life metrics, including reductions in hot flashes and improvements in mood .
  • Endometrial Morphology :
    Research focused on the impact of oral this compound therapy on endometrial morphology revealed that fractionated dosing could optimize therapeutic outcomes while minimizing adverse effects .

Comparative Efficacy

A comparative analysis of this compound with other estrogen therapies highlighted its unique profile:

ParameterThis compoundEstradiol ValerateConjugated Estrogens
Estrogenic ActivityWeakModerateStrong
Route of AdministrationOral/VaginalOralOral
Peak Serum Level (pg/mL)40 (12h)100 (4h)Varies
Duration of ActionLongShortModerate

Propiedades

IUPAC Name

4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O9/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31)/t17-,18-,19+,20-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRVDDFOBZNCPF-BRSFZVHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-22-4 (di-hydrochloride salt)
Record name Estriol succinate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401023693
Record name Estriol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-68-1
Record name Estriol succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estriol succinate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estriol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estriol succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRIOL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS13K2DY03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Estriol succinate
Reactant of Route 2
Estriol succinate
Reactant of Route 3
Estriol succinate
Reactant of Route 4
Estriol succinate
Reactant of Route 5
Estriol succinate
Reactant of Route 6
Estriol succinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.